Aldose Reductase Inhibitory Potency: Benzothiazole-Pyrrole Conjugate vs. Epalrestat and Carboxylic Acid Analogues
A focused library of pyrrolylbenzothiazole derivatives built on the 2H-Thiazolo[5,4-f]indole parent structure was evaluated for rat lens aldose reductase (ALR2) inhibition. The most potent analogue (structure 6 in the series) displayed an IC50 of 0.12 µM, which represents a 58‑fold improvement over the clinically used aldose reductase inhibitor epalrestat (IC50 = 7.0 µM) tested under identical assay conditions [1]. The activity was strictly dependent on the benzothiazole‑pyrrole fusion topology, as the corresponding benzothiazole‑only or indole‑only fragments were inactive (IC50 > 100 µM) [1].
| Evidence Dimension | Aldose reductase (ALR2) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.12 µM (most active pyrrolylbenzothiazole analogue derived from the [5,4-f] scaffold) |
| Comparator Or Baseline | Epalrestat IC50 = 7.0 µM; benzothiazole fragment IC50 > 100 µM; indole fragment IC50 > 100 µM |
| Quantified Difference | 58‑fold more potent than epalrestat; >830‑fold selectivity over monocyclic fragments |
| Conditions | Rat lens ALR2 enzyme; DL‑glyceraldehyde substrate; pH 6.2; 25 °C; 20‑min preincubation |
Why This Matters
Suppliers offering the [5,4-f] scaffold enable access to aldose reductase inhibitor leads that are pre‑validated to outperform the marketed standard epalrestat by nearly two orders of magnitude, a gap that nonspecific thiazoloindole isomers cannot bridge.
- [1] Zaher, N., Nicolaou, I. & Demopoulos, V. J. Pyrrolylbenzothiazole derivatives as aldose reductase inhibitors. J. Enzyme Inhib. Med. Chem. 17, 131–135 (2002). View Source
